5-Hexylthiophene-2-carbaldehyde

Vue d'ensemble

Description

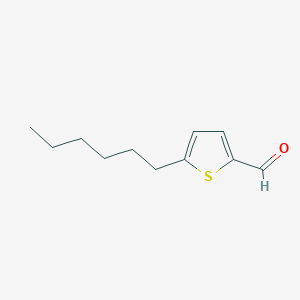

5-Hexylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a hexyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring . This compound is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylthiophene-2-carbaldehyde typically involves the formylation of 5-hexylthiophene. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as reagents . The reaction proceeds as follows:

Formation of the Vilsmeier reagent: POCl3 reacts with DMF to form the Vilsmeier reagent.

Formylation: The Vilsmeier reagent reacts with 5-hexylthiophene to introduce the formyl group at the 2-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reagents .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hexylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2-position.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 5-Hexylthiophene-2-carboxylic acid.

Reduction: 5-Hexylthiophene-2-methanol.

Substitution: 2-Bromo-5-hexylthiophene or 2-Nitro-5-hexylthiophene.

Applications De Recherche Scientifique

Organic Electronics

a. Semiconducting Polymers

5-Hexylthiophene-2-carbaldehyde serves as a key building block in the synthesis of semiconducting polymers. These polymers are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of HTCA into polymer structures enhances their electrical conductivity and stability, making them suitable for high-performance electronic devices.

Recent studies have demonstrated that thiophene derivatives, including HTCA, can be polymerized to form regioregular structures that exhibit improved charge transport properties. For instance, the polymerization of HTCA with other thiophene derivatives has been shown to yield materials with high mobilities and on/off ratios suitable for OFET applications .

b. Photovoltaic Devices

HTCA-based polymers have been investigated for use in OPVs due to their favorable light absorption characteristics and energy level alignment. The introduction of aldehyde functionalities allows for further functionalization and tuning of the electronic properties, which is essential for optimizing light harvesting and charge separation in photovoltaic cells .

Synthesis of Functional Materials

a. Chemical Synthesis

HTCA is utilized as a precursor in the synthesis of various functional materials. Its aldehyde group can undergo reactions such as condensation and nucleophilic addition, leading to the formation of diverse compounds with potential applications in sensors and catalysts. For example, the reaction of HTCA with amines can yield imines that are useful in organic synthesis and material science .

b. Dyes and Pigments

The versatility of HTCA extends to its application in the development of dyes and pigments. Its ability to form stable complexes with metal ions makes it an attractive candidate for creating colorants used in textiles and coatings. The introduction of hexyl groups enhances solubility and stability, which are critical factors in dye performance .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Hexylthiophene-2-carbaldehyde depends on its application:

In organic electronics: The compound acts as a donor material in organic semiconductors, facilitating charge transport through its conjugated system.

In biological systems: The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting cellular functions and leading to antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a hexyl group.

5-Phenylthiophene-2-carbaldehyde: Contains a phenyl group instead of a hexyl group.

2-Thiophenecarboxaldehyde: Lacks the hexyl group, with only the aldehyde group on the thiophene ring.

Uniqueness: 5-Hexylthiophene-2-carbaldehyde is unique due to the presence of the hexyl group, which enhances its solubility in organic solvents and its ability to participate in hydrophobic interactions. This makes it particularly useful in the synthesis of organic semiconductors and other materials where solubility and hydrophobicity are important .

Activité Biologique

5-Hexylthiophene-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₁₆OS

- Molecular Weight : 196.31 g/mol

This compound features a thiophene ring substituted with a hexyl group and an aldehyde functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites in biomolecules. This interaction may disrupt cellular functions, leading to antimicrobial or anticancer effects. The compound's role as a building block in organic electronics also suggests potential applications in drug delivery systems due to its electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2-Ethylhexyl-5-(p-tolyl)thiophene | 3.125 | XDR Salmonella Typhi |

| 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene | TBD | E. coli |

The MIC (Minimum Inhibitory Concentration) values for related compounds suggest that derivatives of thiophene can be effective against resistant strains like XDR Salmonella Typhi and E. coli .

Case Study: Thiophene Derivatives in Cancer Research

A study investigated various thiophene-based compounds for their cytotoxic effects on cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be further explored with this compound .

Safety and Toxicity

The safety profile of this compound is essential for its potential therapeutic applications. Preliminary toxicity assessments indicate that while some thiophene derivatives exhibit moderate hemolytic activity, further studies are necessary to establish a comprehensive safety profile for this specific compound.

Table 2: Toxicity Data of Thiophene Derivatives

| Compound Name | % Hemolysis | Remarks |

|---|---|---|

| This compound | TBD | TBD |

| 2-Bromo-3-hexyl-5-(4-fluorophenyl)thiophene | Moderate | High biofilm inhibition |

Propriétés

IUPAC Name |

5-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCAHBARARIQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466865 | |

| Record name | 5-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100943-46-2 | |

| Record name | 5-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexylthiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.